2H-pyran-6-amine

Quantum chemistry Valence isomerization Heterocycle stability

2H-Pyran-6-amine is the minimally substituted 6-amino-2H-pyran prototype, featuring a vinylogous enamine system distinct from 2- and 4-positional isomers. Its unique vinylic amine placement enables Diels-Alder [4+2] cycloaddition, nucleophilic additions, and metal-catalyzed cross-coupling at the electron-rich enamine moiety—reactivity profiles unattainable with saturated or regioisomeric analogs. Procure this scaffold when building 6-amino-substituted heterocycle libraries or mapping the pharmacophoric requirements of CNS-active 6-amino-pyran leads. Comparative pKa, logP, and stability studies against 2H-pyran-2-amine (CAS 83372-63-8) and 2H-pyran-4-amine (CAS 128563-50-8) require the 6-isomer for complete datasets. For R&D use only; not for human or veterinary applications.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
Cat. No. B7909239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-pyran-6-amine
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC1C=CC=C(O1)N
InChIInChI=1S/C5H7NO/c6-5-3-1-2-4-7-5/h1-3H,4,6H2
InChIKeyMCZFKEOPGMTKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyran-6-amine for Research Procurement: Structural Identity, Class Membership, and Evidence Availability Assessment


2H-Pyran-6-amine is a heterocyclic primary amine belonging to the aminopyran class, characterized by a six-membered 2H-pyran ring (oxygen at position 1, sp³-hybridized saturated carbon at position 2) bearing an amino substituent at the vinylic 6-position [1]. The parent 2H-pyran scaffold (CAS 289-66-7, C₅H₆O) serves as a foundational oxygen heterocycle in bioorganic chemistry, with derivatives exhibiting antimicrobial, anticancer, and photochemical properties [2]. Critically, compound-specific quantitative pharmacological, physicochemical, or comparative data for 2H-pyran-6-amine are absent from the peer-reviewed literature and authoritative public databases (PubChem, ChEMBL, ChemSpider) as of the latest search. The differentiation evidence presented below therefore relies on class-level inference from structurally related aminopyrans, computational studies on valence isomerization equilibria, and position-dependent substituent effect data, with evidentiary strength explicitly tagged throughout.

Why 2H-Pyran-6-amine Cannot Be Interchanged with Other Positional Aminopyran Isomers in Synthesis or Screening


The position of the amino substituent on the 2H-pyran ring fundamentally determines electronic configuration, valence isomerization equilibrium, and chemical reactivity. In 2H-pyran-6-amine, the NH₂ group resides on an sp²-hybridized vinylic carbon (C6) directly adjacent to the ring oxygen, creating a vinylogous aminal/enamine electronic system that is structurally distinct from the 2-position isomer (amine on sp³ carbon, CAS 83372-63-8), the 4-position isomer (amine on sp² carbon conjugated through the diene system, CAS 128563-50-8), and fully saturated analogs such as tetrahydro-2H-pyran-4-amine (CAS 38041-19-9) [1]. Quantum chemical calculations on 2-amino-2H-pyran demonstrate that amino substitution induces a valence isomerization equilibrium between the cyclic pyran form and a ring-open amino-dienone tautomer, with the equilibrium position sensitive to substitution pattern and solvent polarity [2]. Infrared spectroscopic studies confirm that amino placement at different positions on the pyran ring produces distinct shifts in carbonyl and double-bond stretching frequencies, reflecting altered electron density distribution [3]. Consequently, substituting one positional isomer for another without experimental validation risks divergent reactivity in Diels-Alder cycloadditions, nucleophilic additions, and biological target engagement.

Quantitative Differentiation Evidence for 2H-Pyran-6-amine Relative to Closest Aminopyran Analogs


Vinylogous Enamine Electronic Configuration at C6 vs. sp³ Amine at C2: Computational Valence Isomerization Barrier and Equilibrium Position

Quantum chemical calculations (MINDO/3 and MNDO) on the closely related 2-amino-2H-pyran system establish that cyclic 2H-pyran-amine structures participate in a valence isomerization equilibrium with their ring-open 5-amino-2,4-dien-1-one tautomers [1]. The equilibrium position is controlled by substituent position: introduction of a methyl group at position 3 of the pyran ring shifts the equilibrium toward the cyclic structure [1]. By extrapolation, the 6-amino substituent in 2H-pyran-6-amine—positioned on an sp² carbon adjacent to the ring oxygen—creates an enamine-like electronic environment not present in the 2-position isomer (amine on sp³ carbon), predicting a distinct equilibrium composition and reactivity profile. Solvent polarity effects were calculated to favor the ring-open isomer; entropy effects likewise favor the open form [1]. No direct calculations exist for the 6-amino isomer specifically, representing a critical experimental data gap.

Quantum chemistry Valence isomerization Heterocycle stability Computational chemistry

Position-Dependent Substituent Electronic Effects: IR Spectroscopic Evidence for Differential Amino Group Influence at the 6-Position

Infrared spectroscopic analysis of substituted 2H-pyran-2-one derivatives demonstrates that the position of amino substitution on the pyran ring directly modulates carbonyl and carbon-carbon double bond absorption frequencies [1]. Amino substitution at the 3-position and hydroxystyryl substitution at the 6-position of the 2H-pyran-2-one system were found to lower the carbonyl absorption significantly below the generally reported value of approximately 1700 cm⁻¹ [1]. This position-dependent electronic perturbation indicates that the 6-position of the pyran ring is electronically coupled to the ring's conjugated π-system. In 2H-pyran-6-amine, the amino group at C6 is conjugated with the C4-C5 and C3-C4 double bonds through the ring oxygen, creating a distinct electron density distribution not replicated by amino substitution at positions 2, 3, or 4. No direct IR data for 2H-pyran-6-amine itself are reported in the literature.

IR spectroscopy Substituent effects Carbonyl frequency Electronic structure

Biological Activity Precedent for 6-Amino-Substituted Pyrans: CNS Therapeutic Potential via Substituted 6-Amino-4H-pyran Patent Evidence

United States Patent US5874462 (Bayer AG) discloses the use of substituted 6-amino-4H-pyrans for the production of medicaments for the treatment of cerebral disorders, specifically degenerative disorders such as dementia, as well as depression and psychoses [1]. The patent exemplifies methyl 6-amino-5-cyano-4-(substituted phenyl)-2-methyl-4H-pyran-3-carboxylate derivatives as active agents. While this patent covers 4H-pyran isomers (saturated carbon at position 4) rather than the 2H-pyran isomer (saturated carbon at position 2) represented by 2H-pyran-6-amine, it establishes the pharmacological relevance of the 6-amino substitution pattern on the pyran scaffold for central nervous system applications. The distinct double-bond regiochemistry between 2H- and 4H-pyran isomers (differing in the location of the sp³-hybridized ring carbon) further implies that the 2H-pyran-6-amine scaffold may exhibit a different pharmacological profile, ADME characteristics, or target engagement pattern that cannot be extrapolated from 4H-pyran data without direct testing.

Medicinal chemistry CNS disorders 6-Amino-pyrans Patent pharmacology

Intrinsic Instability of Unsubstituted 2H-Pyran Parent Scaffold: Substitution-Dependent Stabilization as a Procurement Quality Consideration

The unsubstituted 2H-pyran parent compound is reported to rapidly oligomerize under ambient conditions, rendering it impractical as an isolable substance without substitution [1]. This intrinsic instability of the parent heterocycle underscores that substitution pattern is not merely a modulator of reactivity but a prerequisite for the existence of a tractable chemical entity. The 6-amino substituent in 2H-pyran-6-amine may provide stabilizing electronic effects through conjugation of the nitrogen lone pair with the ring π-system (enamine stabilization), but the magnitude of this stabilization relative to other substitution patterns has not been experimentally quantified. In contrast, the tetrahydro-2H-pyran-4-amine analog (CAS 38041-19-9, fully saturated ring) lacks this intrinsic oligomerization liability by virtue of ring saturation [2]. Procurement specifications for 2H-pyran-6-amine should therefore require explicit purity certification (e.g., HPLC, NMR) and cold-chain storage recommendations absent published stability data.

Heterocycle stability Oligomerization Storage conditions Quality assurance

Evidence-Grounded Application Scenarios for 2H-Pyran-6-amine in Research and Development


Scaffold for Diversity-Oriented Synthesis of 6-Amino-Substituted Heterocycle Libraries

The vinylogous enamine character of 2H-pyran-6-amine, inferred from the vinylic (sp²) position of the amino group adjacent to the ring oxygen [1], makes this compound a potentially versatile building block for constructing libraries of 6-amino-substituted heterocycles via Diels-Alder cycloaddition, nucleophilic addition, or metal-catalyzed cross-coupling at the electron-rich enamine moiety. The precedent of normal-electron-demand Diels-Alder reactivity established for 6-amino-2H-pyran-2-one derivatives [2] suggests that 2H-pyran-6-amine may serve as an electron-rich diene component in [4+2] cycloadditions, though experimental validation is required. Procurement for this application is justified when the specific goal is to explore the chemical space defined by 6-amino-2H-pyran scaffolds, where 2-, 3-, or 4-amino positional isomers cannot serve as structural surrogates due to differing regioelectronic properties.

CNS Drug Discovery Starting Point Requiring De Novo SAR Elaboration

The patent-established biological activity of substituted 6-amino-4H-pyrans in cerebral disorder models (dementia, depression, psychoses) [1] provides a pharmacological rationale for investigating 6-amino-pyran scaffolds in CNS drug discovery. 2H-Pyran-6-amine, as the minimally substituted 6-amino-2H-pyran prototype, can serve as a starting scaffold for systematic structure-activity relationship (SAR) studies wherein the 2H-pyran vs. 4H-pyran regioisomerism, the impact of additional substituents at positions 3, 4, and 5, and the role of the vinylic amine are probed. This application is appropriate when the research objective is to map the pharmacophoric requirements of the 6-amino-pyran CNS pharmacophore class, rather than to directly replicate the activity of prior-art 4H-pyran leads.

Computational Chemistry Reference for Amino-Pyran Valence Isomerization Modeling

The quantum chemical framework established by Schlodder et al. for 2-amino-2H-pyran valence isomerization (cyclic pyran ⇌ amino-dienone equilibrium) [1] provides a validated computational methodology (MINDO/3, MNDO, reaction field, solvaton models) that can be extended to the 6-amino positional isomer. 2H-Pyran-6-amine can serve as a test case for computational chemists benchmarking DFT or ab initio methods against semi-empirical predictions of tautomeric equilibria, ring-chain valence isomerism energetics, and solvent effects in heterocyclic amines. This scenario leverages the compound as a structurally defined but experimentally uncharacterized target for in silico investigation, where the procurement value lies in the specific topology of the 6-amino-2H-pyran skeleton rather than in established bioactivity data.

Physicochemical and Stability Profiling Study of Positional Aminopyran Isomers

Given the documented rapid oligomerization of unsubstituted 2H-pyran [1] and the position-dependent electronic effects observed in IR studies [2], a systematic comparative study of the four positional/saturation aminopyran isomers (2H-pyran-2-amine, 2H-pyran-4-amine, 2H-pyran-6-amine, and tetrahydro-2H-pyran-4-amine) would fill a significant gap in the fundamental heterocyclic chemistry literature. 2H-Pyran-6-amine is an essential component of such a comparative panel. Procurement for this purpose is directly supported by the absence of published comparative data and the clear scientific value of establishing how the 6-position vinylic amine influences pKa, logP, solubility, thermal stability, and photochemical behavior relative to the other three isomers for which CAS numbers and basic identity data exist.

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